molecular formula C13H14O3 B14259991 Benzaldehyde, 3,5-bis(2-propenyloxy)- CAS No. 189683-82-7

Benzaldehyde, 3,5-bis(2-propenyloxy)-

Cat. No.: B14259991
CAS No.: 189683-82-7
M. Wt: 218.25 g/mol
InChI Key: SRQYOPLBSPFYOQ-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-bis(2-propenyloxy)- is an aromatic aldehyde derivative featuring two 2-propenyloxy (allyloxy) groups at the 3- and 5-positions of the benzene ring.

Properties

CAS No.

189683-82-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3,5-bis(prop-2-enoxy)benzaldehyde

InChI

InChI=1S/C13H14O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h3-4,7-10H,1-2,5-6H2

InChI Key

SRQYOPLBSPFYOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1)C=O)OCC=C

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis (Direct Alkylation)

The most widely reported method involves Williamson ether synthesis , where 3,5-dihydroxybenzaldehyde reacts with allyl bromide in the presence of a base.

Procedure :

  • Starting Material Preparation :
    • 3,5-Dihydroxybenzaldehyde is synthesized via oxidation of 3,5-dihydroxybenzyl alcohol using CrO₃/H₂SO₄.
  • Allylation :
    • 3,5-Dihydroxybenzaldehyde (1 eq), allyl bromide (2.2 eq), and K₂CO₃ (2.2 eq) are stirred in DMF at 80°C for 6–12 hours.
    • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

Parameter Value Source
Yield 70–85%
Reaction Time 6–12 hours
Solvent DMF or acetone

Advantages : High yield, scalability.
Limitations : Requires anhydrous conditions and extended reaction times.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts enhance reaction rates by facilitating ion transfer between phases.

Procedure :

  • 3,5-Dihydroxybenzaldehyde, allyl bromide (2.2 eq), K₂CO₃ (3 eq), KI (0.1 eq), and 18-crown-6 (0.05 eq) in acetonitrile are refluxed at 75°C for 18 hours.

Key Data :

Parameter Value Source
Yield 85–90%
Catalyst 18-Crown-6/KI

Advantages : Faster kinetics, reduced side reactions.
Limitations : Cost of catalysts and purification challenges.

Microwave-Assisted Synthesis

Microwave irradiation accelerates allylation, reducing reaction times significantly.

Procedure :

  • 3,5-Dihydroxybenzaldehyde, allyl bromide (2.5 eq), and K₂CO₃ (3 eq) in acetone are irradiated at 150 W for 20 minutes.

Key Data :

Parameter Value Source
Yield 78%
Reaction Time 20 minutes

Advantages : Energy-efficient, rapid.
Limitations : Specialized equipment required.

Alternative Methods

  • Claisen Rearrangement : While used for mono-allylated derivatives, this method is less efficient for bis-allylation.
  • Electrochemical Oxidation : Patents describe benzaldehyde acetal formation via electrolysis, but applicability to bis-allylation is unverified.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Williamson Synthesis 70–85% 6–12 h Low High
Phase-Transfer 85–90% 18 h Moderate Moderate
Microwave-Assisted 78% 20 min High Low

Mechanistic Insights

  • Base Role : K₂CO₃ deprotonates hydroxyl groups, enabling nucleophilic attack on allyl bromide.
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, enhancing substitution rates.
  • Side Reactions : Over-alkylation or aldehyde oxidation are mitigated by controlled stoichiometry and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-bis(2-propenyloxy)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propenyloxy groups can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3,5-bis(2-propenyloxy)benzoic acid.

    Reduction: 3,5-bis(2-propenyloxy)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3,5-bis(2-propenyloxy)benzyl thiol or 3,5-bis(2-propenyloxy)benzylamine.

Scientific Research Applications

Benzaldehyde, 3,5-bis(2-propenyloxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,5-bis(2-propenyloxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The propenyloxy groups can enhance its reactivity and binding affinity to specific molecular targets, thereby influencing its overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties/Applications Evidence Source
Benzaldehyde, 3,5-bis(2-propenyloxy)- 3,5-bis(allyloxy) Potential for polymerization, allyl reactivity
Benzaldehyde, 2,5-bis(2-propenyloxy)- 2,5-bis(allyloxy) Positional isomer; altered electronic effects
Benzaldehyde, 3,5-bis(acetyloxy)-4-methoxy 3,5-acetyloxy, 4-methoxy Electron-withdrawing acetyl groups; esterification potential
3,5-Diiodobenzaldehyde 3,5-iodo Halogenated; UV/electrophilic reactivity
Key Observations:

Electronic Effects :

  • The allyloxy groups in 3,5-bis(2-propenyloxy)-benzaldehyde donate electrons via resonance, enhancing the electron density of the aromatic ring. This contrasts with 3,5-bis(acetyloxy)-4-methoxy-benzaldehyde , where acetyloxy groups are electron-withdrawing, reducing ring reactivity in electrophilic substitutions .
  • Halogenated analogs like 3,5-diiodobenzaldehyde exhibit strong electron-withdrawing effects, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Positional Isomerism :

  • The 2,5-bis(2-propenyloxy) isomer (from ) differs in substituent placement, which alters steric hindrance and electronic distribution. This may affect regioselectivity in subsequent reactions compared to the 3,5-substituted variant .

Reactivity and Applications :

  • Allyloxy groups in 3,5-bis(2-propenyloxy)-benzaldehyde may participate in Claisen rearrangements or serve as precursors for allylation reactions. In contrast, acetyloxy derivatives (e.g., 3,5-bis(acetyloxy)-4-methoxy-benzaldehyde ) are more likely to undergo hydrolysis or transesterification .
  • The iodine substituents in 3,5-diiodobenzaldehyde enable its use in halogen-metal exchange reactions, a pathway less accessible to allyloxy-substituted analogs .

Physicochemical Properties

  • Solubility: Allyloxy groups likely improve solubility in non-polar solvents compared to hydroxyl or acetyloxy derivatives.
  • Thermal Stability : The unsaturated allyl chains may reduce thermal stability relative to fully saturated analogs.
  • Boiling/Melting Points : Expected to be lower than halogenated derivatives (e.g., 3,5-diiodo) due to weaker intermolecular forces .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzaldehyde, 3,5-bis(2-propenyloxy)-, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where 3,5-dihydroxybenzaldehyde reacts with allyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Refluxing in a polar aprotic solvent like acetone or DMF for 12–24 hours ensures complete etherification. Temperature control (~80°C) and stoichiometric excess of allyl bromide (2.2 equivalents) are critical to avoid incomplete substitution . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of Benzaldehyde, 3,5-bis(2-propenyloxy)-?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm allyloxy group integration (δ ~4.5–5.5 ppm for -OCH₂CH=CH₂ protons) and aldehyde proton (δ ~10 ppm).
  • FT-IR : Validate C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • GC-MS : Monitor purity using a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 254 nm.

Q. What are the recommended safety protocols for handling Benzaldehyde, 3,5-bis(2-propenyloxy)- in laboratory settings, particularly concerning inhalation and dermal exposure?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all procedures to minimize inhalation risks.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use a respirator with organic vapor cartridges.
  • First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
  • Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent polymerization .

Advanced Research Questions

Q. How does the presence of allyloxy substituents at the 3,5-positions influence the electronic and steric properties of the benzaldehyde core in nucleophilic addition reactions?

  • Methodological Answer : The electron-donating allyloxy groups increase electron density on the aromatic ring, reducing the electrophilicity of the aldehyde group. Steric hindrance from the allyl chains further slows nucleophilic attack. To overcome this, use Lewis acids (e.g., AlCl₃) to activate the aldehyde or employ high-pressure conditions (e.g., 10 bar H₂) for catalytic hydrogenation of the allyl groups prior to functionalization .

Q. What strategies can be employed to mitigate potential decomposition or polymerization of Benzaldehyde, 3,5-bis(2-propenyloxy)- during storage and experimental handling?

  • Methodological Answer :

  • Inhibitors : Add 0.1% hydroquinone or BHT to suppress radical-mediated polymerization.
  • Solvent Choice : Store in tetrahydrofuran (THF) with molecular sieves to limit moisture-induced degradation.
  • Reaction Conditions : Perform reactions under inert gas (N₂/Ar) and avoid prolonged heating above 60°C to prevent allyl group rearrangement .

Q. In the context of polymer chemistry, how can Benzaldehyde, 3,5-bis(2-propenyloxy)- be utilized as a monomer or crosslinker due to its allyloxy groups?

  • Methodological Answer : The allyloxy groups enable thiol-ene "click" reactions for covalent network formation. For example:

  • Step 1 : React with pentaerythritol tetrakis(3-mercaptopropionate) (4:1 molar ratio) under UV light (365 nm) with 2% photoinitiator (e.g., Irgacure 2959).
  • Step 2 : Post-curing at 80°C for 2 hours enhances crosslinking density. Applications include stimuli-responsive hydrogels or porous organic polymers (e.g., COFs) .

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of Benzaldehyde, 3,5-bis(2-propenyloxy)- in designing novel organic frameworks or catalysts?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich sites for functionalization. Software like Gaussian 16 with B3LYP/6-311G(d,p) basis sets is recommended.
  • Molecular Dynamics : Simulate interactions with transition metals (e.g., Mn³⁺) to predict catalytic activity in epoxidation reactions, as seen in analogous salicylaldehyde-derived catalysts .

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